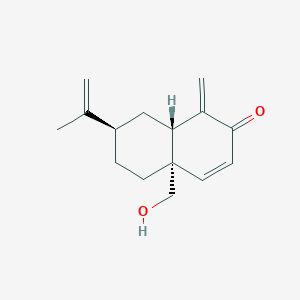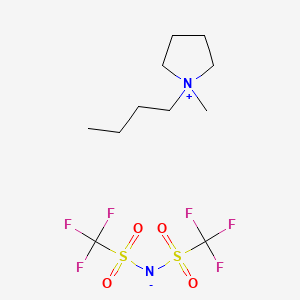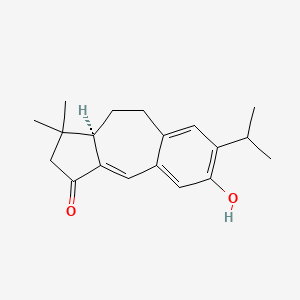
Salvimultine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salvimultine is a natural product found in Salvia multicaulis with data available.
Applications De Recherche Scientifique
Chemical Structure and Isolation
- Salvimultine, a noricetexane diterpene, was isolated from Salvia multicaulis. Its chemical structure was determined using various spectroscopic methods, including 1D and 2D NMR, and high-resolution mass spectrometry (Ulubelen & Topçu, 2000).
Comparative Phytochemical Analysis
- Research comparing the phytochemical contents of in vivo and in vitro samples of Salvia species, including Salvia siirtica, noted the presence of various compounds like ferruginol, sugiol, salvigenin, and β-sitosterol. This study highlighted the importance of plant material nature, solvent choice, and plant part used in determining the chemical content (Fidan et al., 2021).
Therapeutic Potential of Related Compounds
- Salvigenin, a compound related to salvimultine, has been identified in various Salvia species. It exhibits pharmacological properties such as cytotoxic effects on different cancer cell lines and potential in treating diabetes and protecting cells against oxidative stress (Patel, 2021).
Pharmacological Update on Related Species
- Alangium salviifolium, another plant in the Salvia family, is reported to contain various bioactive phytochemicals with efficacy against hypertension, diabetes, epilepsy, cancer, inflammation, etc. This indicates the potential pharmacological significance of related species in the Salvia family (Panara et al., 2016).
Norditerpenoids and Diterpenoids with Antituberculous Activity
- From the roots of Salvia multicaulis, norditerpenoids and diterpenoids, including salvipimarone, were isolated and found to have significant antituberculous activity (Ulubelen et al., 1997).
Cytotoxicity of Related Diterpenoids
- Diterpenoids salvimulticanol and salvimulticaoic acid, along with known diterpenoids from Salvia multicaulis, were isolated and found to exhibit cytotoxicity towards multidrug-resistant cancer cells, highlighting the potential of salvimultine-related compounds in cancer research (Hegazy et al., 2018).
Propriétés
Nom du produit |
Salvimultine |
|---|---|
Formule moléculaire |
C19H24O2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(3aR)-8-hydroxy-3,3-dimethyl-7-propan-2-yl-2,3a,4,5-tetrahydrobenzo[g]azulen-1-one |
InChI |
InChI=1S/C19H24O2/c1-11(2)14-7-12-5-6-16-15(8-13(12)9-17(14)20)18(21)10-19(16,3)4/h7-9,11,16,20H,5-6,10H2,1-4H3/t16-/m0/s1 |
Clé InChI |
AKCVZZQZSFNKEB-INIZCTEOSA-N |
SMILES isomérique |
CC(C)C1=C(C=C2C=C3[C@H](CCC2=C1)C(CC3=O)(C)C)O |
SMILES canonique |
CC(C)C1=C(C=C2C=C3C(CCC2=C1)C(CC3=O)(C)C)O |
Synonymes |
salvimultine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



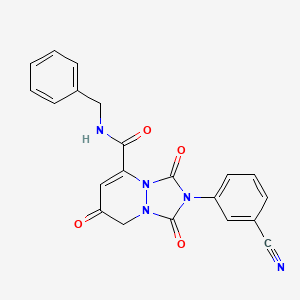
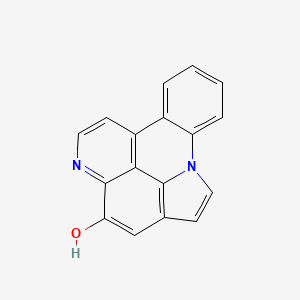
![3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250276.png)
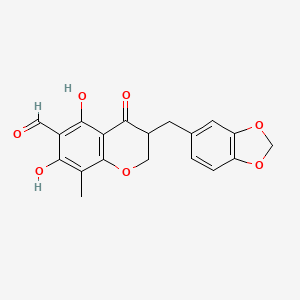
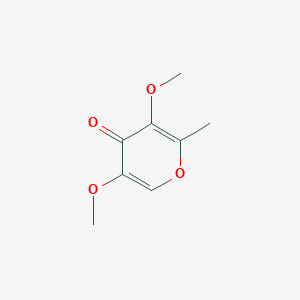
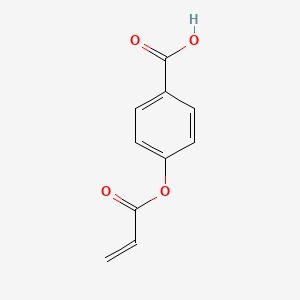
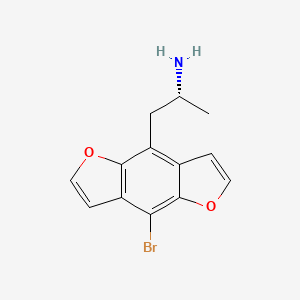
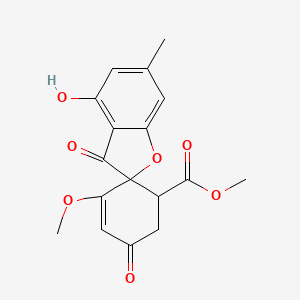
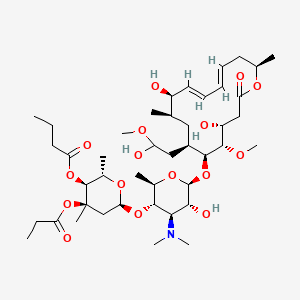
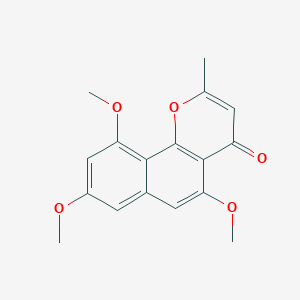
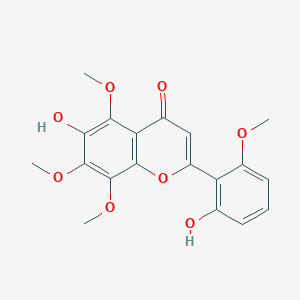
![N-(6-oxo-5,6-dihydrobenzo[c][1,5]naphthyridin-2-yl)-2-(4-pyrrolidin-1-ylpiperidin-1-yl)acetamide](/img/structure/B1250293.png)
